Central azetidine derivative 2
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Overview
Description
Central azetidine derivative 2 is a four-membered nitrogen-containing heterocycle. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
Central azetidine derivative 2 can be synthesized through various methods, including cyclization, nucleophilic substitution, cycloaddition, ring expansion and rearrangement, and reduction of β-lactams . . This reaction is carried out under ultraviolet light, which facilitates the cycloaddition process.
Industrial Production Methods
Industrial production of this compound often involves the use of copper-catalyzed multicomponent reactions. These reactions typically involve terminal alkynes, sulfonyl azides, and carbodiimides, and are conducted under mild conditions without the assistance of a base . This method allows for the efficient and scalable production of functionalized azetidine derivatives.
Chemical Reactions Analysis
Types of Reactions
Central azetidine derivative 2 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield azetidine oxides, while reduction reactions may produce azetidine alcohols. Substitution reactions can result in a wide range of functionalized azetidine derivatives, depending on the substituents introduced .
Scientific Research Applications
Central azetidine derivative 2 has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of Central azetidine derivative 2 involves its interaction with specific molecular targets and pathways. The compound’s ring strain and unique reactivity allow it to engage in various chemical transformations, which can disrupt biological processes or enhance chemical reactions. For example, its antimicrobial activity may result from its ability to interfere with bacterial cell wall synthesis or other essential cellular functions .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing heterocycle with similar reactivity but less structural complexity.
2-azetidinone: A β-lactam compound known for its use in antibiotic synthesis.
Oxetane: A four-membered oxygen-containing heterocycle with distinct reactivity and applications.
Uniqueness
Central azetidine derivative 2 stands out due to its specific functional groups and structural features, which impart unique reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its potential as a bioactive molecule make it a valuable compound in both research and industrial contexts .
Properties
Molecular Formula |
C17H14ClFN2 |
---|---|
Molecular Weight |
300.8 g/mol |
IUPAC Name |
2-[2-[1-(3-chlorophenyl)-3-fluoroazetidin-3-yl]ethynyl]-4-methylpyridine |
InChI |
InChI=1S/C17H14ClFN2/c1-13-6-8-20-15(9-13)5-7-17(19)11-21(12-17)16-4-2-3-14(18)10-16/h2-4,6,8-10H,11-12H2,1H3 |
InChI Key |
CCKHKYMAGHMQLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)C#CC2(CN(C2)C3=CC(=CC=C3)Cl)F |
Origin of Product |
United States |
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